Benzyl 2-aminopropanoate 4-methylbenzenesulfonate
CAS No.: 46229-47-4
Cat. No.: VC21541749
Molecular Formula: C17H21NO5S
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 46229-47-4 |
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Molecular Formula | C17H21NO5S |
Molecular Weight | 351.4 g/mol |
IUPAC Name | benzyl 2-aminopropanoate;4-methylbenzenesulfonic acid |
Standard InChI | InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10) |
Standard InChI Key | NWOPHJSSBMABBD-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N |
Benzyl 2-aminopropanoate 4-methylbenzenesulfonate is an organic compound with a unique structure that combines a benzyl ester and a sulfonate group. Its molecular formula is C17H21NO5S, and it has a molecular weight of approximately 427.51 g/mol . This compound is notable for its applications in chemistry, biology, and medicine, primarily due to its reactivity and ability to participate in diverse chemical transformations.
Synthesis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate
The synthesis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate typically involves two main steps:
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Esterification: The first step involves the esterification of 2-aminopropanoic acid with benzyl alcohol to form benzyl 2-aminopropanoate.
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Sulfonation: The second step involves the sulfonation of the resulting ester with 4-methylbenzenesulfonyl chloride to introduce the sulfonate group.
Step | Reaction | Reagents | Conditions |
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Esterification | 2-Aminopropanoic acid + Benzyl alcohol → Benzyl 2-aminopropanoate | Benzyl alcohol, 2-aminopropanoic acid, catalyst (e.g., acid or base) | Typically at room temperature or slightly elevated |
Sulfonation | Benzyl 2-aminopropanoate + 4-Methylbenzenesulfonyl chloride → Benzyl 2-aminopropanoate 4-methylbenzenesulfonate | 4-Methylbenzenesulfonyl chloride, base (e.g., triethylamine) | Usually in dichloromethane at room temperature |
Biological Activity and Applications
Benzyl 2-aminopropanoate 4-methylbenzenesulfonate exhibits biological activity primarily through its interactions with enzymes and proteins. It can act as an enzyme inhibitor or modulator, influencing biochemical pathways related to its structure and functional groups.
Biological Applications
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Enzyme Mechanism Studies: It is used to study enzyme-substrate interactions and the mechanisms by which enzymes catalyze reactions.
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Drug Development: This compound serves as a precursor in the synthesis of potential therapeutic agents, particularly in oncology.
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Chemical Biology: Its ability to modify proteins makes it useful for probing biological systems and understanding disease mechanisms.
Research Findings and Future Directions
Research on Benzyl 2-aminopropanoate 4-methylbenzenesulfonate highlights its versatility in organic synthesis and its potential in medicinal chemistry. Future studies may focus on exploring its therapeutic applications and optimizing its synthesis for industrial production.
Field of Application | Current Status | Future Directions |
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Organic Synthesis | Used as an intermediate in synthesizing complex molecules | Development of more efficient synthetic routes |
Medicinal Chemistry | Potential precursor for drug development | Investigation of therapeutic effects in disease models |
Chemical Biology | Employed in studying enzyme mechanisms and protein modifications | Further exploration of its role in probing biological systems |
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